2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt
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Overview
Description
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt is a synthetic organic compound with the empirical formula C5H11O7P · 2C6H13N and a molecular weight of 412.46 g/mol . This compound is a derivative of 2-deoxyribose, a sugar molecule that plays a crucial role in the structure of DNA. The compound is often used in biochemical research, particularly in studies related to pyrimidine metabolism and angiogenesis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt can be synthesized through enzymatic methods. One common approach involves the enzymatic phosphorolysis of hydroiodide salts of nucleosides in the presence of purine nucleoside phosphorylase . This method yields the desired compound in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis method mentioned above can be scaled up for industrial applications. The process involves the use of bioreactors and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Oxidation and Reduction: The sugar moiety can undergo oxidation and reduction reactions, altering the functional groups attached to the carbon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphates, while oxidation and reduction can produce different sugar derivatives .
Scientific Research Applications
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt involves its role as a substrate in enzymatic reactions. It is primarily involved in the activity of thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-alpha-D-ribose 1-phosphate . This activity is crucial for DNA synthesis and repair, as well as for the regulation of angiogenesis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxyribose 5-phosphate sodium salt
- D-Ribose 1-phosphate bis(cyclohexylammonium) salt
- D-Ribose 5-phosphate barium salt hexahydrate
- 2-Deoxy-D-ribose
Uniqueness
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt is unique due to its specific structure and role in biochemical research. Unlike other similar compounds, it is specifically used in the synthesis of 2′-deoxynucleosides and in studies related to thymidine phosphorylase activity . Its ability to participate in various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H37N2O7P |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
cyclohexylazanium;[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate |
InChI |
InChI=1S/2C6H13N.C5H11O7P/c2*7-6-4-2-1-3-5-6;6-2-4-3(7)1-5(11-4)12-13(8,9)10/h2*6H,1-5,7H2;3-7H,1-2H2,(H2,8,9,10)/t;;3-,4+,5+/m..0/s1 |
InChI Key |
GVYUZZDUVZHJAM-CGKAESPRSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1[C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1C(C(OC1OP(=O)([O-])[O-])CO)O |
Origin of Product |
United States |
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